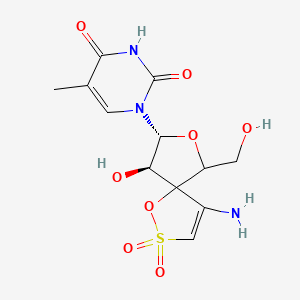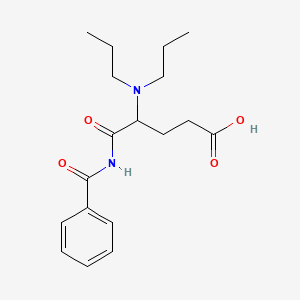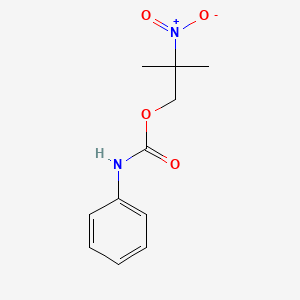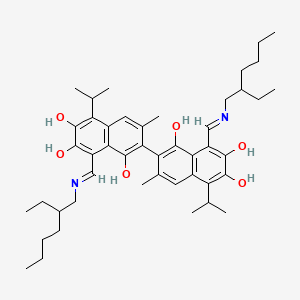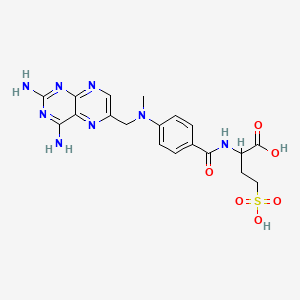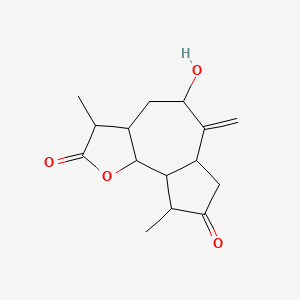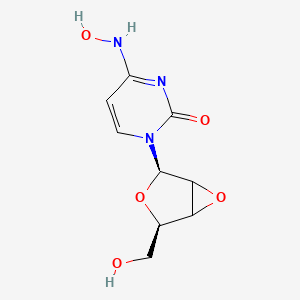
1-(2,3-Anhydro-beta-D-lyxofuranosyl)-4-hydroxylamino-2-(1H)pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Anhydro-beta-D-lyxofuranosyl)-4-hydroxylamino-2-(1H)pyrimidinone is a synthetic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is a derivative of cytosine, a nucleobase found in DNA and RNA, and features a modified sugar moiety, which contributes to its distinct chemical behavior.
Méthodes De Préparation
The synthesis of 1-(2,3-Anhydro-beta-D-lyxofuranosyl)-4-hydroxylamino-2-(1H)pyrimidinone typically involves several steps, starting from readily available precursors. The synthetic route generally includes the following steps:
Formation of the sugar moiety: The synthesis begins with the preparation of the beta-D-lyxofuranosyl sugar moiety. This step involves the selective protection and deprotection of hydroxyl groups, followed by the formation of the anhydro bridge.
Attachment of the pyrimidinone base: The next step involves the coupling of the sugar moiety with the pyrimidinone base. This is typically achieved through glycosylation reactions under acidic or basic conditions.
Introduction of the hydroxylamino group: The final step involves the introduction of the hydroxylamino group at the 4-position of the pyrimidinone ring. This can be accomplished through various methods, including nucleophilic substitution or reduction reactions.
Analyse Des Réactions Chimiques
1-(2,3-Anhydro-beta-D-lyxofuranosyl)-4-hydroxylamino-2-(1H)pyrimidinone undergoes several types of chemical reactions, including:
Oxidation: The hydroxylamino group can be oxidized to form nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can undergo reduction reactions to convert the hydroxylamino group to an amino group. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The anhydro bridge can be opened through nucleophilic substitution reactions, leading to the formation of various derivatives. Common nucleophiles include amines, thiols, and alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxylamino group can yield nitroso or nitro derivatives, while reduction can produce amino derivatives.
Applications De Recherche Scientifique
1-(2,3-Anhydro-beta-D-lyxofuranosyl)-4-hydroxylamino-2-(1H)pyrimidinone has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of various nucleoside analogs, which are important in the study of nucleic acid chemistry and the development of new therapeutic agents.
Biology: In biological research, the compound is used to study the interactions between nucleosides and enzymes involved in DNA and RNA metabolism. It can also serve as a probe to investigate the mechanisms of nucleoside transport and phosphorylation.
Medicine: The compound has potential applications in the development of antiviral and anticancer agents. Its unique structure allows it to interact with viral and cellular enzymes, potentially inhibiting their activity and preventing the replication of viruses or the proliferation of cancer cells.
Industry: In the pharmaceutical industry, the compound can be used as an intermediate in the synthesis of various therapeutic agents. Its unique properties make it a valuable tool for drug discovery and development.
Mécanisme D'action
The mechanism of action of 1-(2,3-Anhydro-beta-D-lyxofuranosyl)-4-hydroxylamino-2-(1H)pyrimidinone involves its interaction with specific molecular targets and pathways. The compound can be incorporated into nucleic acids, where it can interfere with the normal processes of DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The hydroxylamino group can also form covalent bonds with nucleophilic residues in enzymes, leading to their inactivation.
Comparaison Avec Des Composés Similaires
1-(2,3-Anhydro-beta-D-lyxofuranosyl)-4-hydroxylamino-2-(1H)pyrimidinone can be compared with other nucleoside analogs, such as:
1-(2,3-Anhydro-beta-D-arabinofuranosyl)cytosine: This compound has a similar structure but features an arabinofuranosyl sugar moiety instead of a lyxofuranosyl moiety. It has been studied for its antiviral and anticancer properties.
1-(2,3-Anhydro-beta-D-ribofuranosyl)cytosine: This compound features a ribofuranosyl sugar moiety and has been investigated for its potential as an antiviral agent.
1-(2,3-Anhydro-beta-D-xylofuranosyl)cytosine: This compound has a xylofuranosyl sugar moiety and has been explored for its biological activity.
The uniqueness of this compound lies in its specific sugar moiety and the presence of the hydroxylamino group, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
114551-19-8 |
|---|---|
Formule moléculaire |
C9H11N3O5 |
Poids moléculaire |
241.20 g/mol |
Nom IUPAC |
4-(hydroxyamino)-1-[(2R,4R)-4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H11N3O5/c13-3-4-6-7(17-6)8(16-4)12-2-1-5(11-15)10-9(12)14/h1-2,4,6-8,13,15H,3H2,(H,10,11,14)/t4-,6?,7?,8-/m1/s1 |
Clé InChI |
LQYKGSDSBXRVAH-AYZDMWBASA-N |
SMILES isomérique |
C1=CN(C(=O)N=C1NO)[C@H]2C3C(O3)[C@H](O2)CO |
SMILES canonique |
C1=CN(C(=O)N=C1NO)C2C3C(O3)C(O2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



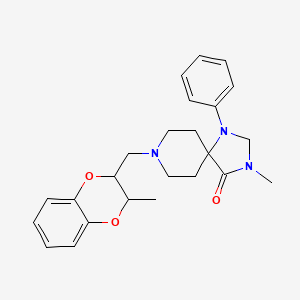
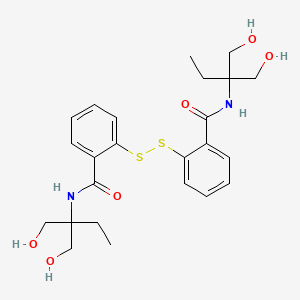
![2,3,6-Naphthalenetrisulfonic acid, 8,8'-[carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis-, hexasodium salt](/img/structure/B12790420.png)
